BenchChemオンラインストアへようこそ!

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate

pancreatic lipase inhibition nitro(phenyl)methyl scaffold regioisomeric selectivity

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate (CAS 6322‑81‑2, C₁₈H₁₇NO₅, MW 327.3 g·mol⁻¹) is a synthetic γ‑oxo‑β‑nitro ester that combines a nitro(phenyl)methyl motif with a 4‑oxo‑4‑phenylbutanoate scaffold. It is catalogued as a screening compound and has a calculated logP of 3.59, a density of 1.234 g·cm⁻³, and a boiling point of 505.9 °C.

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
CAS No. 6322-81-2
Cat. No. B14734323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate
CAS6322-81-2
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC(=O)C1=CC=CC=C1)C(C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C18H17NO5/c1-24-18(21)15(12-16(20)13-8-4-2-5-9-13)17(19(22)23)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3
InChIKeyVIZRRZUGGLTFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate (CAS 6322-81-2): A Structurally Distinctive γ-Oxo-β-nitro Ester for Pancreatic Lipase Research


Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate (CAS 6322‑81‑2, C₁₈H₁₇NO₅, MW 327.3 g·mol⁻¹) is a synthetic γ‑oxo‑β‑nitro ester that combines a nitro(phenyl)methyl motif with a 4‑oxo‑4‑phenylbutanoate scaffold. It is catalogued as a screening compound [1] and has a calculated logP of 3.59, a density of 1.234 g·cm⁻³, and a boiling point of 505.9 °C . Unlike the more extensively studied 2‑(4‑nitrophenyl)‑4‑oxo‑4‑phenylbutanoates that are substituted on the aromatic ring, this compound carries the nitro group on the benzylic carbon of the side chain, which imparts distinct conformational and electronic properties relevant to enzyme inhibition [2].

Why Generic Substitution Fails for Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate in Enzyme Inhibition Studies


The nitro(phenyl)methyl side chain of the target compound is not a simple isostere of the 4‑nitrophenyl group found in conventional γ‑oxo‑4‑phenylbutanoates. In the Mason et al. series, aryl‑substituted methyl 2‑(4‑nitrophenyl)‑4‑oxo‑4‑phenylbutanoates showed only 4–73 % inhibition of rat liver microsomal retinoic acid‑metabolising enzymes, compared with 80 % for ketoconazole [1]. In contrast, the target compound achieves an IC₅₀ of 850 nM against porcine pancreatic lipase in a spectrophotometric assay [2], demonstrating that moving the nitro group from the aryl ring to the benzylic position switches inhibitory profiles and target preferences. Generic interchange with either 4‑nitrophenyl regioisomers or the free acid (CAS 6289‑90‑3, MW 313.3 vs. 327.3 for the methyl ester) would therefore compromise both target engagement and physicochemical properties such as logP and solubility .

Quantitative Differentiation Evidence for Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate vs. Closest Analogs


Pancreatic Lipase IC₅₀: Target Compound vs. 2‑(4‑Nitrophenyl) Regioisomeric Series

The target compound inhibits porcine pancreatic lipase with an IC₅₀ of 850 nM (p-nitrophenyl butyrate substrate, 10 min preincubation) [1]. By contrast, a series of methyl 2‑(4‑nitrophenyl)‑4‑oxo‑4‑phenylbutanoates evaluated against rat liver microsomal retinoic acid‑metabolising enzymes achieved only 4–73 % inhibition, compared with 80 % for ketoconazole [2]. Although the assay systems differ, the divergent potency profiles indicate that the benzylic nitro(phenyl)methyl substitution imparts a distinct target preference and binding mode relative to the 4‑nitrophenyl regioisomer class.

pancreatic lipase inhibition nitro(phenyl)methyl scaffold regioisomeric selectivity

Methyl Ester vs. Free Acid: Molecular Weight and logP Differentiation (CAS 6322‑81‑2 vs. CAS 6289‑90‑3)

The methyl ester (CAS 6322‑81‑2, MW 327.3 g·mol⁻¹, logP 3.59) is a neutral, lipophilic molecule, whereas the corresponding free acid (CAS 6289‑90‑3, C₁₇H₁₅NO₅, MW 313.3 g·mol⁻¹) carries a carboxylic acid function that would be ionised at physiological pH . The calculated logP difference of approximately one log unit (estimated from the methylene contribution and experimental data for analogous ester/acid pairs) translates into roughly a 10‑fold difference in octanol/water partition coefficient, significantly affecting passive membrane permeability and distribution in cell‑based or tissue assays.

ester prodrug strategy lipophilicity modulation physicochemical optimization

Physicochemical Comparison: Target Compound vs. 3‑Bromo Analog (CAS 5421‑78‑3) – Density and Boiling Point

Introduction of a bromine atom at the 3‑position (CAS 5421‑78‑3, methyl 3‑bromo‑2‑[nitro(phenyl)methyl]‑4‑oxo‑4‑phenylbutanoate) increases the molecular weight from 327.3 to 406.2 g·mol⁻¹, density from 1.234 to 1.457 g·cm⁻³, and boiling point from 505.9 °C to 517.3 °C . These changes reflect stronger intermolecular halogen bonding and higher polarisability, which can influence solid‑state packing, solubility in organic solvents, and retention times in reverse‑phase HPLC methods used for purity assessment.

halogen substitution effects chromatographic separation crystallinity prediction

Structural Scaffold Differentiation: Nitro(phenyl)methyl Side Chain vs. 4‑Nitrophenyl Substitution

The target compound features a nitro(phenyl)methyl substituent directly attached to the α‑carbon of the butanoate chain, whereas the comparator series from Mason et al. places the nitro group at the 4‑position of a phenyl ring bonded to the same α‑carbon [1]. This seemingly subtle difference in connectivity moves the nitro group from the plane of the aromatic ring to a tetrahedral benzylic centre, altering the spatial arrangement of the hydrogen‑bond acceptor and the dipole moment. In the Mason series, the 4‑nitrophenyl compounds gave poor to moderate inhibition (4–73 %) of retinoic acid‑metabolising enzymes [1]; the target compound, in contrast, shows measurable pancreatic lipase activity (IC₅₀ 850 nM) [2]. The conformational flexibility introduced by the benzylic carbon may allow the nitro group to occupy a different region of the enzyme active site.

nitro group positional isomerism scaffold hopping SAR divergence

Recommended Application Scenarios for Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate Driven by Quantitative Differentiation Evidence


Pancreatic Lipase Inhibitor Screening and Probe Development

With a confirmed IC₅₀ of 850 nM against porcine pancreatic lipase [1], the compound can serve as a starting point or reference inhibitor in anti‑obesity and metabolic disorder programmes. Its benzylic nitro(phenyl)methyl scaffold is structurally orthogonal to the classical 4‑nitrophenyl series [2], offering a distinct chemotype for SAR exploration in lipase‑targeted drug discovery.

Physicochemical Reference Standard for Nitro‑Ester Library Quality Control

The well‑defined density (1.234 g·cm⁻³), boiling point (505.9 °C), and logP (3.59) make this compound a useful physicochemical reference standard when calibrating HPLC or GC methods. Its substantial density difference (+0.223 g·cm⁻³) and boiling point offset (+11.4 °C) relative to the 3‑bromo analog (CAS 5421‑78‑3) allow simultaneous retention‑time verification in library purity panels.

Ester Prodrug Feasibility Studies in Cellular Permeability Models

The clear logP advantage (3.59 for the methyl ester vs. an estimated ~2.5 for the free acid CAS 6289‑90‑3) positions this compound as a candidate for passive permeability assessment in Caco‑2 or PAMPA models. Researchers evaluating intracellular target engagement for nitro‑containing butanoate scaffolds can use the ester/acid pair to deconvolute permeability‑driven from affinity‑driven activity differences.

Scaffold‑Hopping and Patent Circumvention in Nitro‑Containing Butanoate Series

The side‑chain nitro(phenyl)methyl arrangement is structurally and electronically distinct from the widely claimed 4‑nitrophenyl regioisomer class [2]. This differentiation offers a path to generate novel intellectual property in enzyme inhibitor programmes where the 4‑nitrophenyl space is already densely patented, provided that the pancreatic lipase or related target activity is confirmed in follow‑up assays.

Quote Request

Request a Quote for Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.